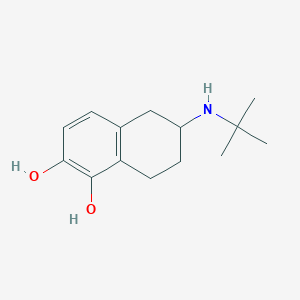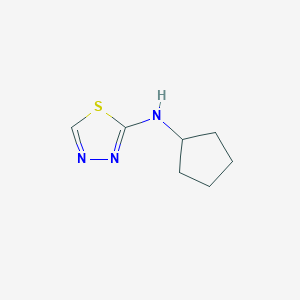
N-Cyclopentyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with cyclopentanone under acidic conditions, followed by cyclization. One common method involves the use of polyphosphate ester as a catalyst, which facilitates the cyclodehydration reaction . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential cellular processes . For its anticancer properties, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine
- 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
Uniqueness
N-Cyclopentyl-1,3,4-thiadiazol-2-amine is unique due to its specific cyclopentyl substitution, which can influence its chemical reactivity and biological activity. Compared to other thiadiazole derivatives, this compound may exhibit distinct pharmacological properties, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
91461-80-2 |
|---|---|
Fórmula molecular |
C7H11N3S |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
N-cyclopentyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H11N3S/c1-2-4-6(3-1)9-7-10-8-5-11-7/h5-6H,1-4H2,(H,9,10) |
Clave InChI |
IFLFUTKLKYWDFK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


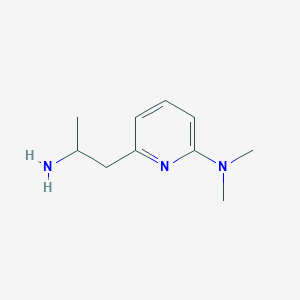

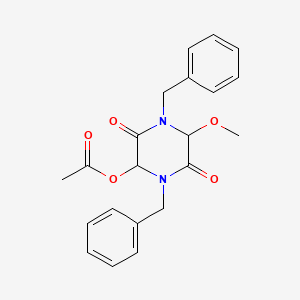
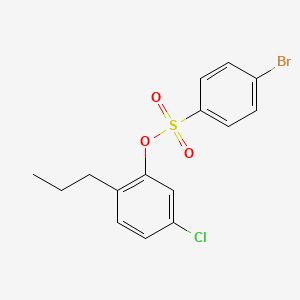
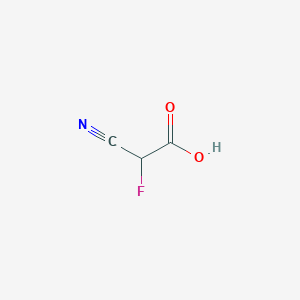
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)

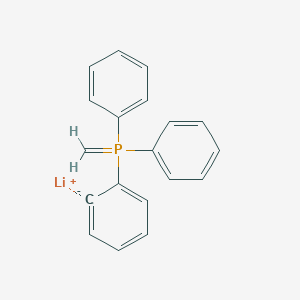
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)




